

# Pritelivir Demonstrates Superior Efficacy in Foscarnet-Intolerant Herpes Simplex Virus Infections

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Pritelivir mesylate hydrate |           |
| Cat. No.:            | B12419015                   | Get Quote |

For researchers, scientists, and drug development professionals, a new antiviral agent, Pritelivir, is showing significant promise in treating Herpes Simplex Virus (HSV) infections that are intolerant or resistant to foscarnet, a standard second-line therapy. Clinical trial data indicates that Pritelivir, with its novel mechanism of action, offers a more effective and better-tolerated treatment option compared to current alternatives.

Pritelivir, developed by AiCuris Anti-infective Cures AG, is a first-in-class helicase-primase inhibitor.[1][2][3] Unlike nucleoside analogues such as acyclovir and the pyrophosphate analogue foscarnet, which target the viral DNA polymerase, Pritelivir inhibits the viral helicase-primase complex, a crucial component for the initiation of viral DNA replication.[3][4][5] This distinct mechanism allows Pritelivir to be active against HSV strains that have developed resistance to DNA polymerase inhibitors.[4][5]

Recent clinical trials have provided compelling evidence of Pritelivir's efficacy and safety in immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections, a patient population often treated with foscarnet.

# Comparative Efficacy: Pritelivir vs. Foscarnet

A Phase 2 clinical trial directly compared the efficacy and safety of oral Pritelivir to intravenous foscarnet in immunocompromised patients with acyclovir-resistant HSV infections. The results showed a numerically higher rate of lesion healing in patients treated with Pritelivir.[6][7]



In a significant development, the registrational Phase 3 PRIOH-1 trial (NCT03073967) met its primary endpoint, demonstrating the statistical superiority of Pritelivir in lesion healing compared to a standard of care (SoC) arm, which included the investigator's choice of foscarnet, cidofovir, or imiquimod.[8][9][10] The trial showed a highly statistically significant superiority for Pritelivir in the percentage of patients with complete healing of mucocutaneous lesions within 28 days (p=0.0047), with this superiority increasing at day 42 (p<0.0001).[8][10] While the full quantitative results from the Phase 3 trial are anticipated to be presented at an upcoming medical conference, the topline data strongly supports Pritelivir's superior efficacy.

| Efficacy Endpoint                                     | Pritelivir                        | Foscarnet                                 | Study                        |
|-------------------------------------------------------|-----------------------------------|-------------------------------------------|------------------------------|
| Lesion Healing Rate<br>(within 28 days)               | 93%                               | 57%                                       | Phase 2[6][7]                |
| Primary Endpoint<br>(Lesion Healing up to<br>28 days) | Statistically Superior (p=0.0047) | Standard of Care<br>(including Foscarnet) | Phase 3 (PRIOH-1)[8]<br>[10] |
| Lesion Healing up to 42 days                          | Statistically Superior (p<0.0001) | Standard of Care<br>(including Foscarnet) | Phase 3 (PRIOH-1)[8]<br>[10] |

#### **Safety and Tolerability Profile**

A key differentiator for Pritelivir is its favorable safety profile, particularly in comparison to foscarnet, which is known for its potential for nephrotoxicity and electrolyte imbalances.[3][11] The Phase 2 trial data highlighted a significant advantage for Pritelivir in terms of treatment discontinuation due to adverse events.[6][7]

| Safety Endpoint           | Pritelivir | Foscarnet | Study         |
|---------------------------|------------|-----------|---------------|
| Adverse Event-<br>Related | 0%         | 42.9%     | Phase 2[6][7] |
| Discontinuations          |            |           |               |

## **Experimental Protocols**



#### PRIOH-1 Phase 3 Trial (NCT03073967)

The PRIOH-1 trial was a randomized, open-label, multi-center, comparative study designed to assess the efficacy and safety of Pritelivir in immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections.[8][12] The trial included a cohort of patients who were also resistant or intolerant to foscarnet.[8]

- Pritelivir Arm: Participants received a 400 mg oral loading dose of Pritelivir on the first day, followed by a 100 mg once-daily oral maintenance dose.[8][13]
- Standard of Care (SoC) Arm: The investigator's choice of treatment included:
  - Foscarnet: 40 mg/kg intravenously every 8 hours or 60 mg/kg every 12 hours.[12]
  - Cidofovir: 5 mg/kg intravenously once weekly, or as a 1% or 3% topical application.
  - Imiquimod: 5% topical cream.[12]
- Primary Endpoint: The primary outcome was the percentage of patients with complete healing of all mucocutaneous HSV lesions within 28 days of starting treatment.[10]

# Alternatives to Foscarnet in Cases of Intolerance/Resistance

For patients with foscarnet-intolerant or -resistant HSV infections, treatment options are limited and often associated with significant toxicities.

- Cidofovir: This intravenous antiviral has shown efficacy in some cases of acyclovir- and foscarnet-resistant HSV infections.[14][15][16] However, its use is limited by a significant risk of nephrotoxicity.[17]
- Imiquimod: A topical immune response modifier, imiquimod has been used off-label with some success in treating acyclovir-resistant HSV lesions, including those also resistant to foscarnet.[18][19][20] Its mechanism is indirect, stimulating a local immune response rather than directly targeting viral replication.[18][21]

#### Visualizing the Mechanisms and Workflows



To better understand the distinct mechanism of Pritelivir and the clinical trial workflow, the following diagrams are provided.



Click to download full resolution via product page

Caption: Mechanism of action of Pritelivir versus Foscarnet.





Click to download full resolution via product page

Caption: Simplified workflow of the PRIOH-1 Phase 3 clinical trial.

In conclusion, Pritelivir represents a significant advancement in the treatment of challenging HSV infections, particularly in immunocompromised patients who have exhausted or cannot tolerate standard therapies like foscarnet. Its superior efficacy, favorable safety profile, and oral administration position it as a promising future standard of care for this high-need patient population. The full results of the PRIOH-1 trial are eagerly awaited to further solidify these findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AiCuris Release: Pharma Announces Publication Of Phase 2 Clinical Trial Results Of Investigational Anti-Herpes Simplex Virus Agent Pritelivir In JAMA - BioSpace [biospace.com]
- 2. What is Pritelivir used for? [synapse.patsnap.com]
- 3. Pritelivir Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aicuris Presents Positive Phase 2 Results for Pritelivir and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 Aicuris [aicuris.com]
- 7. Aicuris Reports Positive Phase 2 Results for Pritelivir in Refractory HSV Infections and Favorable Phase 1 Safety Data for AIC468 [trial.medpath.com]
- 8. contagionlive.com [contagionlive.com]
- 9. Aicuris' Pritelivir Achieves Superior Efficacy in Phase 3 Trial for Refractory HSV in Immunocompromised Patients [trial.medpath.com]
- 10. Aicuris Announces Pritelivir Met Primary Endpoint in [globenewswire.com]

#### Validation & Comparative





- 11. Pritelivir vs Foscarnet for Resistant Herpes · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. A Randomized, Open Label, Multi-Center, Comparative Trial, to Assess the Efficacy and Safety of Pritelivir versus Foscarnet for the Treatment of Acyclovir-Resistant Mucocutaneous HSV infections in Immunocompromised subjects (PRIOH-1) [mdanderson.org]
- 13. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial Aicuris [aicuris.com]
- 14. Greater Efficacy of Cidofovir Than of Foscarnet for the Treatment of Acyclovir-Resistant Herpes Simplex Virus Infection After Allogeneic Hematopoietic Stem Cell Transplantation PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Greater Efficacy of Cidofovir Than of Foscarnet for the Treatment of Acyclovir-Resistant Herpes Simplex Virus Infection After Allogeneic Hematopoietic Stem Cell Transplantation PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 18. droracle.ai [droracle.ai]
- 19. Successful treatment of aciclovir and foscarnet resistant Herpes simplex virus lesions with topical imiquimod in patients infected with human immunodeficiency virus type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Topical imiquimod treatment of aciclovir-resistant herpes simplex disease: case series and literature review PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pritelivir Demonstrates Superior Efficacy in Foscarnet-Intolerant Herpes Simplex Virus Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419015#efficacy-of-pritelivir-in-foscarnet-intoleranthsv-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com